Methyl 3-(Allyloxy)-5-methoxybenzoate
Description
Methyl 3-(Allyloxy)-5-methoxybenzoate (CAS: 55104-60-4) is a benzoate ester featuring an allyloxy group at position 3 and a methoxy group at position 3. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-methoxy-5-prop-2-enoxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-4-5-16-11-7-9(12(13)15-3)6-10(8-11)14-2/h4,6-8H,1,5H2,2-3H3 |
InChI Key |
BHURLNKHEWXKHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Allyloxy)-5-methoxybenzoate typically involves the esterification of 3-allyloxy-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Allyloxy)-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The allyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(Allyloxy)-5-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzoate Esters
Methyl 3,4-Bis(allyloxy)-5-methoxybenzoate
- Structure : Additional allyloxy group at position 3.
- Synthesis: Prepared via allylation of a phenolic precursor using allyl bromide and K₂CO₃, achieving 93% yield. The bis-allyloxy substitution increases molecular weight (C₁₆H₁₈O₅ vs. C₁₂H₁₄O₄ for the target compound) and enhances hydrophobicity.
- Reactivity: The dual allyloxy groups may enable tandem cyclization or cross-linking reactions, distinguishing it from mono-substituted analogs .
Methyl 3-(Benzyloxy)-5-hydroxybenzoate
- Structure : Benzyloxy group at position 3 and hydroxyl group at position 4.
- Properties : The hydroxyl group increases polarity (logP ~1.8 vs. ~2.5 for the allyloxy analog) and hydrogen-bonding capacity, affecting solubility in aqueous media.
- Applications : Often used in prodrug design due to the hydroxyl group’s ability to form conjugates .
Methyl 3-(Hydroxymethyl)-5-methoxybenzoate
Heterocyclic and Halogenated Derivatives
Methyl 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate
- Structure : Thiophene core with allyloxy, chloro, and methylthio substituents.
- Properties: Higher molecular weight (278.8 g/mol) due to sulfur and chlorine atoms.
- Reactivity : Chlorine and methylthio groups enable nucleophilic substitutions or cross-coupling reactions .
Methyl 3-(Benzyloxy)-6-bromo-2-fluorobenzoate
Functional Group Impact on Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Melting Point (°C) |
|---|---|---|---|---|---|
| Methyl 3-(Allyloxy)-5-methoxybenzoate | C₁₂H₁₄O₄ | 222.24 | Allyloxy, Methoxy | ~2.5 | Not reported |
| Methyl 3,4-Bis(allyloxy)-5-methoxybenzoate | C₁₆H₁₈O₅ | 290.31 | Bis-allyloxy, Methoxy | ~3.8 | Oil (purified) |
| Methyl 3-(Benzyloxy)-5-hydroxybenzoate | C₁₅H₁₄O₄ | 258.27 | Benzyloxy, Hydroxy | ~1.8 | 120–125 |
| Methyl 3-(Hydroxymethyl)-5-methoxybenzoate | C₁₀H₁₂O₄ | 196.20 | Hydroxymethyl, Methoxy | ~1.2 | Not reported |
*Calculated using ChemDraw.
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